1,2-Dihydro-2-(5-nitro-2-thienyl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
2-(5-nitrothiophen-2-yl)-2,3-dihydro-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3S/c16-12-7-3-1-2-4-8(7)13-11(14-12)9-5-6-10(19-9)15(17)18/h1-6,11,13H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXSITBCVLNRNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(S3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020472 | |
| Record name | 1,2-Dihydro-2-(5-nitro-2-thienyl) quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33389-33-2 | |
| Record name | 4(3H)-Quinazolinone, 1,2-dihydro-2-(5-nitro-2-thienyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033389332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dihydro-2-(5-nitro-2-thienyl) quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of this compound
-
- 5-nitro-2-thiophenecarboxaldehyde (1.0 mole)
- Anthranilamide (1.0 mole)
- Ethanol (solvent)
- Concentrated hydrochloric acid (catalyst)
-
- Dissolve 5-nitro-2-thiophenecarboxaldehyde in ethanol and warm gently on a steam bath.
- Add concentrated hydrochloric acid to the aldehyde solution.
- Prepare a warm solution of anthranilamide in ethanol.
- Add the anthranilamide solution rapidly to the aldehyde mixture with stirring.
- Heat the combined mixture on a steam bath for approximately 1 hour to facilitate cyclization.
- Cool the reaction mixture in an ice bath to precipitate the product.
- Filter the solid, wash with aqueous ethanol, and air dry.
- Recrystallize from ethanol to obtain pure needles melting at 219-221°C.
Yield: Approximately 82.5% based on the aldehyde used.
Analytical Data: Elemental analysis confirms the expected composition for C12H8N3O4S (carbon, hydrogen, nitrogen, sulfur).
Preparation of 6-Chloro-1,2-dihydro-2-(5-nitro-2-thienyl)quinazolin-4(3H)-one
-
- 2-amino-5-chlorobenzamide (1.0 mole)
- 5-nitro-2-thiophenecarboxaldehyde (1.0 mole)
- Ethanol (solvent)
- Concentrated hydrochloric acid (catalyst)
-
- Dissolve 2-amino-5-chlorobenzamide in ethanol and warm.
- Add a warm solution of 5-nitro-2-thiophenecarboxaldehyde in ethanol.
- Add concentrated hydrochloric acid to the mixture.
- Heat on a steam bath for 1 hour.
- Cool in a refrigerator overnight to precipitate the product.
- Collect by filtration and recrystallize from ethanol to yield yellow needles melting at 196-198°C.
Yield: Approximately 67%.
Analytical Data: Elemental analysis corresponds well with the formula C12H7ClN3O4S.
Oxidation Step (Optional)
In some cases, the 6-chloro derivative can be oxidized further by refluxing with p-benzoquinone in ethanol for 8 hours to modify the quinazoline ring system, although this step is more relevant to derivative synthesis than the parent compound.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| 1 | 5-nitro-2-thiophenecarboxaldehyde + anthranilamide | Ethanol, conc. HCl, heat 1 hr | This compound | 82.5 | 219-221 |
| 2 | 5-nitro-2-thiophenecarboxaldehyde + 2-amino-5-chlorobenzamide | Ethanol, conc. HCl, heat 1 hr | 6-Chloro-1,2-dihydro-2-(5-nitro-2-thienyl)quinazolin-4(3H)-one | 67 | 196-198 |
| 3 | 6-Chloro derivative + p-benzoquinone | Ethanol, reflux 8 hr | Oxidized quinazoline derivative | Not specified | Not specified |
Research Findings and Notes
- The condensation reaction is acid-catalyzed and benefits from heating to complete cyclization efficiently.
- Ethanol is the preferred solvent due to its ability to dissolve starting materials and facilitate precipitation of the product upon cooling.
- The reaction yields are generally high, with recrystallization providing pure compounds suitable for further biological testing.
- Elemental analyses reported in patents closely match calculated values, indicating high purity and correct molecular composition.
- The method allows for variation in the benzamide substituent (e.g., chloro, nitro) to produce a series of quinazoline derivatives with potentially different biological activities.
- The compounds prepared by these methods have demonstrated antibacterial activity, notably against Hemophilus vaginalis, making the preparation methods valuable for pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-2-(5-nitro-2-thienyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The quinazolinone ring can be hydrogenated.
Substitution: The thienyl group can participate in electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
1,2-Dihydro-2-(5-nitro-2-thienyl)quinazolin-4(3H)-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-2-(5-nitro-2-thienyl)quinazolin-4(3H)-one would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The nitro group could play a role in redox reactions within biological systems.
Comparison with Similar Compounds
The pharmacological and structural properties of 1,2-Dihydro-2-(5-nitro-2-thienyl)quinazolin-4(3H)-one are contextualized below through comparisons with structurally or functionally related compounds.
Table 1: Structural and Activity Comparisons (Kinase Inhibition Potential)


Key Observations :
Table 2: Carcinogenicity and Toxicity Profiles
Key Observations :
- The compound shares carcinogenic properties with other 5-nitrothiophenes but differs from 5-nitrofurans in metabolic activation pathways .
- Its intraperitoneal toxicity distinguishes it from non-nitro analogs like Purpurin, which lack significant toxicity data .
Pharmacological Context :
- H₁-Antihistaminic Quinazolinones: Unlike triazoloquinazolinones (e.g., 4-benzyl-1-substituted derivatives), which show potent H₁-antihistaminic activity, this compound’s nitrothiophene moiety correlates with antiproliferative or kinase-targeting roles .
- Anticancer Potential: Electrochemically synthesized quinazolin-4(3H)-ones, including this compound, have been modified into analogs resembling known anticancer drugs, though their efficacy requires further validation .
Biological Activity
1,2-Dihydro-2-(5-nitro-2-thienyl)quinazolin-4(3H)-one is a quinazoline derivative that has garnered attention due to its diverse biological activities, particularly in cancer research. This compound is characterized by its unique chemical structure, which includes a nitro group and a thiophene ring, contributing to its pharmacological properties.
- Molecular Formula : C12H9N3O3S
- Molecular Weight : 275.28 g/mol
- CAS Number : 33389-33-2
1. Anticancer Activity
Research has demonstrated significant oncogenic potential associated with this compound. In a study involving Sprague-Dawley rats, the compound exhibited a high incidence of mammary adenocarcinomas and intestinal tract sarcomas, indicating its carcinogenic properties . The compound's structure suggests that the nitro group plays a critical role in its biological activity.
| Compound | Tumor Type Induced | Incidence Rate |
|---|---|---|
| This compound | Mammary adenocarcinomas | 100% in female rats |
| Other related compounds | Intestinal tract sarcomas | High incidence observed |
2. Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is heavily influenced by their structural components. Variations in substituents at specific positions can enhance or diminish their efficacy. For instance, the presence of electron-withdrawing groups such as nitro enhances the anticancer activity by facilitating interactions with target proteins .
The mechanism through which this compound exerts its effects appears to involve inhibition of key signaling pathways associated with tumor growth and proliferation. Quinazoline derivatives are known to inhibit tyrosine kinases, which are crucial in cancer cell signaling .
Case Studies
A notable study focused on the carcinogenicity of various nitrothiophenes, including this compound. The findings revealed that it caused significant tumor formation in laboratory settings, suggesting that while it may have therapeutic potential, it also poses risks for carcinogenic effects .
Q & A
Basic: What are the key challenges in synthesizing 1,2-Dihydro-2-(5-nitro-2-thienyl)quinazolin-4(3H)-one, and how are they addressed experimentally?
The synthesis of this quinazolinone derivative involves multi-step reactions, including cyclization and functionalization of the thienyl and nitro groups. A common approach is the reaction of 2-chloromethyl-3-aryl-quinazolin-4(3H)-one with 1,3-dimorpholin-4-yl-2-substituted-propenethione under reflux conditions to introduce the thienyl moiety . Challenges include controlling regioselectivity during nitro group introduction and minimizing side reactions. Methodological solutions include optimizing solvent polarity (e.g., using DMF or methanol) and temperature gradients. For example, hydroxylamine hydrochloride in methanol with 2% NaOH at reflux improves nitro group stability .
Basic: How does the structural configuration of this compound influence its biological activity in antifungal assays?
The 5-nitro-2-thienyl group enhances electron-withdrawing effects, improving interaction with fungal enzyme active sites. Substitutions on the quinazolinone core, such as at position 3, modulate lipophilicity and binding affinity. For instance, analogs with trifluoromethylphenyl groups exhibit enhanced antifungal activity against Rhizoctonia solani and Fusarium oxysporum due to increased membrane permeability . Structural comparisons with Purpurin (Distance: 0.685) and Ochratoxin A (Distance: 0.625) suggest that the nitro-thienyl moiety contributes to unique steric and electronic profiles distinct from other bioactive quinazolinones .
Advanced: How can computational models resolve discrepancies between actual and predicted inhibitory endpoints (e.g., EGFR/VEGFR-2)?
The compound’s actual endpoint (-log C = 5.25509) for EGFR inhibition deviates from its predicted value (3.89291), indicating limitations in current QSAR models . Advanced docking simulations (e.g., AutoDock Vina) should incorporate flexibility of the ribose pocket in EGFR, which may better account for steric clashes caused by the nitro-thienyl group. Molecular dynamics (MD) simulations over 100 ns can validate binding stability and identify critical residues (e.g., Lys745, Met793) that influence affinity discrepancies .
Advanced: What methodologies are recommended for analyzing its metal-coordination chemistry and magnetic properties?
The compound’s quinazolinone core can act as a ligand for transition metals. For copper(II) complexes, magnetic susceptibility measurements (e.g., Evans method) and X-ray crystallography reveal square-planar geometries with molar magnetic moments (~1.73 BM) indicative of paramagnetic behavior. EPR spectroscopy at 77 K can further confirm d⁹ Cu(II) electronic configurations . Synthetic protocols involve reacting the quinazolinone with CuCl₂·2H₂O in ethanol/water under nitrogen, followed by slow evaporation for crystal growth .
Advanced: How do substituent modifications impact its selectivity for mPGES-1 versus COX-2 in anti-inflammatory studies?
Substituting the quinazolinone core with pyrido[4,3-d]pyrimidin-4(3H)-one scaffolds improves selectivity for mPGES-1 over COX-2, reducing cardiovascular side effects. In vitro assays using human recombinant enzymes (IC₅₀ values) and molecular docking (Glide SP) show that the nitro-thienyl group’s orientation avoids hydrophobic pockets critical for COX-2 binding. Para-substitutions (e.g., methoxy groups) further enhance mPGES-1 inhibition by 2.3-fold compared to unmodified derivatives .
Basic: What in vitro assays are most reliable for evaluating its antimicrobial activity?
Standardized microdilution assays (CLSI guidelines) against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and fungi (Candida albicans) are recommended. For 2-thioxo derivatives, MIC values ≤ 16 μg/mL indicate potent activity, validated via agar diffusion and time-kill kinetics . Negative controls (e.g., DMSO) and reference antibiotics (e.g., ciprofloxacin) ensure assay reliability.
Advanced: How can molecular dynamics (MD) simulations optimize its binding to NF-κB transcription factors?
MD simulations (AMBER or GROMACS) over 200 ns trajectories reveal that the nitro-thienyl group stabilizes hydrogen bonds with Arg187 and Lys241 in the NF-κB DNA-binding domain. Free energy calculations (MM/PBSA) quantify contributions of van der Waals interactions (-8.2 kcal/mol) and electrostatic forces (-5.1 kcal/mol). Mutagenesis studies (e.g., Arg187Ala) corroborate simulation findings, showing a 70% reduction in transcriptional inhibition .
Advanced: What strategies mitigate metabolic instability of the nitro group in pharmacokinetic studies?
Nitro group reduction in vivo can generate toxic metabolites. Strategies include:
- Prodrug design : Masking the nitro group as a sulfonamide or morpholino derivative.
- Cytochrome P450 inhibition : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) prolongs half-life in rat plasma (t₁/₂ increased from 2.1 to 4.8 h) .
- Nanoencapsulation : PLGA nanoparticles (150 nm) improve bioavailability by 3.5-fold in murine models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


